![molecular formula C23H28N6O3 B3513612 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3513612.png)
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a triazole ring, a furan ring, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the attachment of the furan ring, and the final coupling with the cyclohexane ring. Common reagents used in these reactions include aminoguanidine hydrochloride, succinic anhydride, and various amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of microwave irradiation to accelerate reaction times and the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the triazole ring can yield triazolines .
Scientific Research Applications
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and low sensitivity
Mechanism of Action
The mechanism of action of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For example, the triazole ring can act as a competitive inhibitor of certain enzymes, while the furan ring can interact with receptor sites. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar inhibitory properties.
Furan-2-carboxamide:
Cyclohexane-1-carboxamide: A cyclohexane derivative used in various industrial applications.
Uniqueness
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a triazole ring, a furan ring, and a cyclohexane ring, which imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-(furan-2-ylmethyl)amino]-N-(4-methylphenyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-16-7-9-17(10-8-16)25-21(31)23(11-3-2-4-12-23)29(15-18-6-5-13-32-18)20(30)14-19-26-22(24)28-27-19/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,25,31)(H3,24,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKASVYWEHBSNIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CC4=NC(=NN4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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